molecular formula C12H19NO5 B8788440 Diethyl 3-ethyl-5-oxo-2,2-pyrrolidinedicarboxylate CAS No. 2446-13-1

Diethyl 3-ethyl-5-oxo-2,2-pyrrolidinedicarboxylate

Cat. No.: B8788440
CAS No.: 2446-13-1
M. Wt: 257.28 g/mol
InChI Key: RBLIOZQRPLHAGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 3-ethyl-5-oxo-2,2-pyrrolidinedicarboxylate is a useful research compound. Its molecular formula is C12H19NO5 and its molecular weight is 257.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

2446-13-1

Molecular Formula

C12H19NO5

Molecular Weight

257.28 g/mol

IUPAC Name

diethyl 3-ethyl-5-oxopyrrolidine-2,2-dicarboxylate

InChI

InChI=1S/C12H19NO5/c1-4-8-7-9(14)13-12(8,10(15)17-5-2)11(16)18-6-3/h8H,4-7H2,1-3H3,(H,13,14)

InChI Key

RBLIOZQRPLHAGN-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(=O)NC1(C(=O)OCC)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 150 mg of sodium dissolved in 150 mL of absolute ethanol was added diethyl acetamidomalonate (5.3 g, 25 mmol) and ethyl-(2E)-pent-2-enoate (3.5 g, 27.3 mmol). The reaction mixture was then refluxed for 20 h. After this period of time, 2 mL of glacial acetic acid was added, volatiles were removed under pressure with the aid of a water aspirator and heating bath. On cooling the residue solidified. The residue was dissolved in 50 mL of toluene and to this was added 20 mL of petroleum ether. The product precipitated when the mixture was cooled. The crystals were collected and washed with water and further dried in vacuo to obtain a white solid (5.6 g, 79.77%). Mass Spectrum (+ESI): 258 (M+H)+.
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step Two
Quantity
3.5 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Yield
79.77%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.